1-Phenylpentan-2-amine
Overview
Description
Synthesis Analysis
1-Phenylpentan-2-amine can be synthesized through various methods. A notable method involves the aminoalkylation of [1.1.1]propellane, enabling direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines under mild reaction conditions (Hughes et al., 2019). Another approach for synthesizing similar compounds includes the reaction of pentan-2-ol with formaldehyde and secondary amines (Dzhafarov et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Phenylpentan-2-amine and similar compounds has been investigated using spectroscopic methods like FT-IR, FT-Raman, UV, and NMR. These methods allow for a detailed understanding of the molecule's bond lengths, bond angles, dihedral angles, and other structural parameters (Xavier & Periandy, 2015).
Chemical Reactions and Properties
1-Phenylpentan-2-amine undergoes various chemical reactions. For instance, 2-propyl-1-aminopentane, a structurally similar compound, is readily deaminated by monoamine oxidase and semicarbazide-sensitive amine oxidase, leading to the formation of valproic acid (Yu & Davis, 1991).
Physical Properties Analysis
The physical properties of 1-Phenylpentan-2-amine and related compounds have been studied, including their spectroscopic characteristics. Investigations using FT-IR, FT-Raman, UV, and NMR spectroscopy provide insights into the compound's vibrational modes and other physical attributes (Xavier & Periandy, 2015).
Chemical Properties Analysis
The chemical properties of 1-Phenylpentan-2-amine include its reactivity and interactions with other substances. For example, the deamination of 2-propyl-1-aminopentane, which is structurally similar to 1-Phenylpentan-2-amine, leads to the formation of biologically active compounds like valproic acid (Yu & Davis, 1991).
Scientific Research Applications
Synthesis and Chemical Properties
Bicyclo[1.1.1]pentane Derivatives : A study developed a procedure for converting 2-phenylbicyclo[1.1.1]pentan-2-ol to various derivatives, including the amine, the nitro derivative, and the phenyl ketone, revealing insights into the structural properties and reactivity of related compounds (Wiberg et al., 1993).
Chiral Diketiminate Ligands : Research on chiral diketiminate ligands, synthesized from a reaction involving a chiral amine, explored their applications in forming copper complexes with potential implications in organometallic chemistry (Oguadinma & Schaper, 2009).
Novel Synthesis Routes : The synthesis of bicyclo[1.1.1]pentan-1-amine, using a scalable route from 1-azido-3-iodobicyclo[1.1.1]pentane, highlighted a new pathway to synthesize this compound, emphasizing its significance in medicinal chemistry (Goh et al., 2014).
Chemical Reactions and Applications
Synthesis of Ketones and Alkenes : A study on the synthesis of 1-Phenylpentane-1,4-diones and related compounds through organophosphine-catalyzed reactions underscores the role of 1-Phenylpentan-2-amine derivatives in organic synthesis (Zhang et al., 2010).
Multifunctionalized Derivatives : Research on the radical multicomponent carboamination of [1.1.1]propellane illustrates the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted BCP-amines, with potential pharmaceutical applications (Kanazawa et al., 2017).
Aminomethyloxy Derivatives : The synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, derived from reactions with 1-Phenylpentan-2-amine, has implications in the development of antimicrobial additives and antiseptics (Dzhafarov et al., 2010).
Advanced Synthesis Techniques
Enantioselective Synthesis : A study presenting a method for asymmetric synthesis of syn/anti-1,3-amino alcohols, using proline-catalyzed sequential alpha-aminoxylation and alpha-amination, showcases advanced techniques in the synthesis of compounds involving 1-Phenylpentan-2-amine (Jha et al., 2010).
Aminoalkylation of Propellane : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, utilizing magnesium amides and alkyl electrophiles, demonstrates innovative approaches in functionalizing bicyclo[1.1.1]pentane, a key area of interest in drug discovery (Hughes et al., 2019).
Safety And Hazards
The safety information for 1-Phenylpentan-2-amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Relevant Papers The paper “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” discusses the synthesis of enantiopure 1-phenylpropan-2-amine derivatives . The paper suggests that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
properties
IUPAC Name |
1-phenylpentan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQDFOHLMAZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874246 | |
Record name | A-PROPYL BENZENEETHANEAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-aminopentane | |
CAS RN |
63951-01-9 | |
Record name | Phenethylamine, alpha-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-PROPYL BENZENEETHANEAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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